1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene

Übersicht

Beschreibung

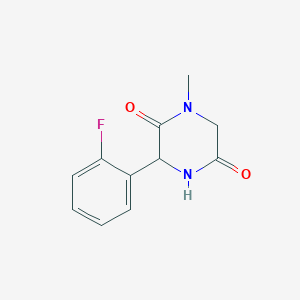

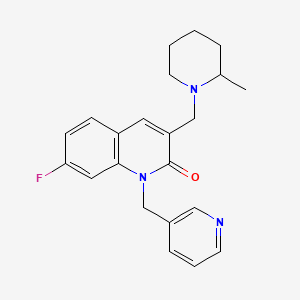

“1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H5ClF4 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene” is 212.57 . The InChI string representation of its structure is InChI=1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 .

Wissenschaftliche Forschungsanwendungen

Fluoroalkylation in Aqueous Media

Fluoroalkylation reactions, including trifluoroethylation, are essential for introducing fluorine-containing functionalities into pharmaceuticals, agrochemicals, and materials. The development of aqueous fluoroalkylation offers a greener alternative to traditional methods, using water as a solvent or reactant. This approach aligns with the principles of green chemistry, emphasizing mild, environmentally friendly conditions for incorporating fluorinated groups into target molecules (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Graphite Intercalation Compounds

Research on fluorinated graphite intercalation compounds (FGICs) provides insights into the dynamics, structure, and bonding of fluorinated materials. FGICs demonstrate the potential of fluorinated compounds in materials science, particularly for applications requiring specific electronic or chemical properties (A. Panich, 1993).

Practical Synthesis Applications

The compound "2-Fluoro-4-bromobiphenyl" is an example of a molecule synthesized using fluoroalkylation, highlighting the practical applications in pharmaceutical manufacturing. Such syntheses are crucial for producing intermediates for drugs like flurbiprofen, demonstrating the importance of fluoroalkylated benzene derivatives in synthesizing pharmaceutical compounds (Yanan Qiu et al., 2009).

Environmental Considerations and PFAS Alternatives

The environmental impact of fluoroalkyl substances, including concerns over their persistence and bioaccumulation, has led to research into safer alternatives. Studies on novel fluorinated alternatives assess their toxicity and environmental fate, highlighting the need for compounds that balance functional benefits with environmental safety (Yu Wang et al., 2019).

Fluorocarbon Refrigerants and Their Syntheses

The synthesis of fluorocarbon refrigerants demonstrates the application of fluoroalkylation in developing refrigerants, aerosol propellants, and solvents. This area illustrates how fluoroalkylated benzene derivatives contribute to the chemical industry, focusing on compounds with significant commercial importance (Alexandre J. Sicard & R. Baker, 2020).

Safety and Hazards

According to Sigma-Aldrich, “1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the following hazard statements: H301, and the following precautionary statements: P301 + P310 . It is also classified as a combustible, acute toxic Cat.3 .

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUXRTAVYNYNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)

![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)

![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)

![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)